molecular formula C16H14O B13977961 2-Cyclohexen-1-one, 3-(1-naphthyl)- CAS No. 42160-94-1

2-Cyclohexen-1-one, 3-(1-naphthyl)-

Cat. No.: B13977961
CAS No.: 42160-94-1
M. Wt: 222.28 g/mol
InChI Key: SCWXBLKCYRMBOX-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Cyclohexenone Derivatives in Synthetic Methodologies

The cyclohexenone ring system is a fundamental building block in organic synthesis, valued for its versatile reactivity. Historically, the construction of this six-membered ring has been a central theme in the development of synthetic methodologies. One of the most iconic and enduring methods is the Robinson annulation, discovered by Sir Robert Robinson in 1935. jchemrev.comresearchgate.netorganic-chemistry.org This powerful reaction sequence, which combines a Michael addition with an intramolecular aldol (B89426) condensation, provides a direct route to substituted cyclohexenones and has been instrumental in the synthesis of complex natural products, including steroids and antibiotics. researchgate.netorganic-chemistry.org

Over the decades, numerous variations and improvements to the Robinson annulation have been developed, expanding its scope and efficiency. Beyond this classic transformation, other significant methodologies have emerged. The Nazarov cyclization, first reported by Ivan Nazarov in the 1940s, offers a distinct pathway to five-membered rings (cyclopentenones) but has also inspired strategies for the formation of six-membered systems through related electrocyclic reactions. nih.govnih.gov

Contemporary approaches to cyclohexenone synthesis are diverse and sophisticated. nih.gov They include transition metal-catalyzed reactions, such as palladium-catalyzed oxidative cyclizations and rhodium-catalyzed cycloadditions, which offer high levels of control and selectivity. nih.gov Furthermore, organocatalysis has provided enantioselective routes to chiral cyclohexenones, which are crucial intermediates in the synthesis of biologically active molecules. frontiersin.org The evolution of these synthetic methods reflects a continuous drive towards greater efficiency, selectivity, and functional group tolerance, enabling the construction of increasingly complex and diverse cyclohexenone derivatives.

Strategic Importance of Naphthyl Moieties in Rational Molecular Design and Chemical Space Exploration

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. jchemrev.comnih.gov Its rigid, planar, and lipophilic nature allows it to engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions. This has led to the incorporation of the naphthyl moiety into a wide array of pharmacologically active compounds. nih.govrsc.org

A multitude of drugs approved by the FDA contain the naphthalene ring system, highlighting its therapeutic relevance. nih.govrsc.org Examples include the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the beta-blocker Propranolol, and the antifungal agent Terbinafine. nih.gov The biological activities of naphthalene derivatives are extensive, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govfrontiersin.org

Methodological Advancements in Structural and Mechanistic Elucidation of Complex Organic Compounds

The ability to determine the precise three-dimensional structure of a molecule and to understand the intricate details of its formation is fundamental to progress in organic chemistry. Over the past several decades, a suite of powerful analytical techniques has been developed and refined, revolutionizing the process of structural and mechanistic elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as arguably the most powerful tool for determining the structure of organic compounds in solution. acs.orgnih.gov The evolution of NMR from a one-dimensional technique to sophisticated multi-dimensional experiments (e.g., COSY, HSQC, HMBC, NOESY) has enabled chemists to map out the connectivity of atoms and deduce the relative stereochemistry of complex molecules. nih.gov The development of higher field magnets and cryogenic probes has further enhanced sensitivity, allowing for the analysis of minute sample quantities. mdpi.com

Mass spectrometry (MS) provides invaluable information about the molecular weight and elemental composition of a compound. rsc.org High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with exceptional accuracy, often allowing for the unambiguous assignment of its molecular formula. rsc.org Tandem mass spectrometry (MS/MS) techniques involve the fragmentation of a selected ion, providing crucial information about the molecule's substructures, which aids in its identification. nih.govrsc.org

For the unambiguous determination of the absolute stereochemistry of chiral molecules, X-ray crystallography is the gold standard. jchemrev.comresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. jchemrev.comresearchgate.net

Complementing these experimental techniques, computational chemistry has emerged as an indispensable tool for elucidating reaction mechanisms and predicting molecular properties. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict spectroscopic data, providing deep insights that are often inaccessible through experimentation alone. nih.govfrontiersin.org

Overview of Contemporary Research Paradigms for Conjugated Ketones Bearing Polyaromatic Substituents

Conjugated ketones, particularly those bearing polyaromatic substituents, are a vibrant area of contemporary research due to their rich photophysical properties and diverse biological activities. These molecules, often referred to as chalcones when they possess a 1,3-diaryl-2-propen-1-one core, are of significant interest in materials science and medicinal chemistry. jchemrev.comresearchgate.net The extended π-system resulting from the conjugation of the ketone with aromatic rings often leads to interesting electronic and optical properties, making them candidates for applications in organic electronics and as fluorescent probes. jchemrev.com

In the realm of medicinal chemistry, chalcones and related polyaromatic ketones have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. researchgate.net The presence of bulky aromatic groups, such as a naphthyl moiety, can influence the molecule's interaction with biological targets. The α,β-unsaturated ketone functionality makes these compounds Michael acceptors, allowing them to form covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.gov This covalent modification can lead to the inhibition of enzymes or the disruption of protein-protein interactions, which is a common mechanism of action for many bioactive compounds. nih.gov

Current research focuses on the synthesis of novel derivatives with tailored properties. This includes the development of efficient and stereoselective synthetic methods to access these compounds and the systematic modification of the aromatic rings to fine-tune their biological activity and physical characteristics. rsc.org The exploration of structure-activity relationships (SAR) is a key paradigm, where variations in the substitution pattern of the aromatic rings are correlated with changes in biological efficacy. For a molecule like 2-Cyclohexen-1-one (B156087), 3-(1-naphthyl)- , the combination of the reactive cyclohexenone core with the bulky and electronically significant naphthyl group places it within this exciting area of research, suggesting potential for further investigation into its chemical and biological properties.

Properties

CAS No.

42160-94-1

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-naphthalen-1-ylcyclohex-2-en-1-one

InChI

InChI=1S/C16H14O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-11H,3,7-8H2

InChI Key

SCWXBLKCYRMBOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Cyclohexen 1 One, 3 1 Naphthyl

In-Depth Retrosynthetic Analysis and Key Bond Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgicj-e.orgnumberanalytics.com For 2-Cyclohexen-1-one (B156087), 3-(1-naphthyl)-, the primary disconnections focus on the formation of the cyclohexenone ring and the installation of the naphthyl group at the C-3 position.

A logical retrosynthetic approach involves a two-group C-X disconnection across the enone functionality. This leads to two primary pathways:

Disconnection A (Robinson Annulation approach): This strategy involves disconnecting the C2-C3 and C4-C5 bonds of the cyclohexenone ring. This points towards a Robinson annulation reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgbyjus.comorganic-chemistry.org The precursors would be a suitable naphthyl-substituted Michael acceptor and a ketone enolate.

Disconnection B (Michael Addition/Cyclization approach): This involves disconnecting the C3-C4 bond and the bond between the carbonyl carbon and C2. This suggests a Michael addition of a nucleophile to a naphthyl-substituted α,β-unsaturated ketone, followed by a separate cyclization step. acs.orgtamu.edu

Identifying strategic bonds for disconnection is crucial. Factors such as bond polarity, bond strength, and the potential for known, reliable reactions guide this process. numberanalytics.comamazonaws.comnumberanalytics.com For this target molecule, the bond between the electron-rich naphthyl group and the electron-deficient β-carbon of the enone system is a key strategic point for disconnection.

Established Synthetic Pathways to 3-Arylcyclohexenonesnih.govdocumentsdelivered.comacs.org

Several established methods are available for the synthesis of 3-arylcyclohexenones, which can be adapted for the specific synthesis of 2-Cyclohexen-1-one, 3-(1-naphthyl)-.

Advanced Robinson Annulation Variants and Mechanistic Considerationsnih.govdocumentsdelivered.comacs.orgrsc.org

The Robinson annulation is a powerful tool for the formation of six-membered rings. wikipedia.org In its classic form, it involves the reaction of a ketone with methyl vinyl ketone. wikipedia.orgbyjus.com For the synthesis of our target compound, a naphthyl-substituted vinyl ketone would be required.

The mechanism proceeds in three main steps:

Michael Addition: A base catalyzes the formation of an enolate from a ketone, which then undergoes a conjugate addition to an α,β-unsaturated ketone (the Michael acceptor). byjus.comjk-sci.com

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound undergoes an intramolecular aldol reaction to form a cyclic β-hydroxy ketone. byjus.comjk-sci.com

Dehydration: The β-hydroxy ketone is then dehydrated to yield the final α,β-unsaturated cyclohexenone. jk-sci.com

While a one-pot process is possible, yields are often improved by isolating the Michael adduct before proceeding with the aldol condensation. jk-sci.com The choice of base and reaction conditions can significantly influence the outcome and yield of the reaction.

Reactant 1Reactant 2ConditionsProductReference
Ketoneα,β-Unsaturated KetoneBase, EthanolSubstituted Cyclohexenone jk-sci.com
KetoneMethyl Vinyl KetoneBaseα,β-Unsaturated Ketone in a Cyclohexane Ring wikipedia.org

Tailored Michael Addition Protocols and Subsequent Cyclizationnih.govrsc.orgjk-sci.comthieme-connect.com

An alternative to the one-pot Robinson annulation is a two-step approach involving a Michael addition followed by a separate cyclization step. acs.orgtamu.edu This method offers greater control over the individual reaction steps.

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org For the synthesis of 2-Cyclohexen-1-one, 3-(1-naphthyl)-, this would involve the addition of a suitable nucleophile to a naphthyl-substituted enone.

Following the Michael addition, the resulting dicarbonyl compound can be cyclized through various methods, including intramolecular aldol or Claisen condensations, to form the cyclohexenone ring.

Cutting-Edge Catalytic Approaches in Asymmetric Synthesis

The development of asymmetric catalytic methods has opened new avenues for the enantioselective synthesis of chiral cyclohexenones. nih.gov These approaches are crucial for the preparation of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Enantioselective Organocatalysis for Chiral Cyclohexenone Scaffoldswikipedia.orgbyjus.comorganic-chemistry.orgacs.orgmdpi.comorganic-chemistry.orgresearchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org Chiral primary and secondary amines are particularly effective in catalyzing the asymmetric functionalization of carbonyl compounds. nih.gov

For the synthesis of chiral cyclohexenones, proline and its derivatives have been successfully employed as catalysts in asymmetric Robinson annulation reactions. wikipedia.org The catalyst facilitates the formation of a chiral enamine intermediate, which then reacts with high stereoselectivity.

Dienamine catalysis, another organocatalytic strategy, allows for the direct, γ-site-selective addition of β-substituted cyclohexenone derivatives to various electrophiles, providing access to highly functionalized chiral products. nih.gov

Catalyst TypeReactionKey FeatureReference
Chiral Primary AminesAsymmetric Michael AdditionDienamine catalysis for γ-functionalization nih.gov
ProlineAsymmetric Robinson AnnulationFormation of chiral enamine intermediates wikipedia.org

Transition Metal-Catalyzed (e.g., Palladium, Rhodium, Iridium, Copper) Coupling and Cyclization Strategieswikipedia.orgtamu.eduwikipedia.orgacs.org

Transition metal catalysis offers a diverse range of transformations for the synthesis of complex molecules, including cyclohexenones. thieme-connect.com

Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, can be employed to form the crucial carbon-carbon bond between the naphthyl group and the cyclohexenone ring. Palladium catalysis also enables the α,β-dehydrogenation of ketones to form enones. organic-chemistry.org

Rhodium-catalyzed [5+1] cycloadditions of vinylcyclopropanes and carbon monoxide can afford cyclohexenones. organic-chemistry.org Rhodium complexes are also effective in catalyzing the asymmetric 1,4-addition of aryl boronic acids to cyclic enones. acs.org

Iridium and Copper catalysts are also utilized in various coupling and cyclization reactions that can be adapted for the synthesis of 3-arylcyclohexenones. For example, copper-catalyzed conjugate additions are a well-established method. documentsdelivered.com

Recent advancements have also explored the use of ene-reductases in biocatalytic desymmetrization of cyclohexadienones to produce chiral cyclohexenones with excellent enantioselectivity, often surpassing transition-metal catalyzed methods. acs.orgnih.gov

Photochemical Synthesis Routes for Aryl-Substituted Cyclohexenones

Photochemical reactions, particularly [2+2] cycloadditions, offer a powerful and direct method for the synthesis of cyclobutane (B1203170) rings, which can be precursors to or part of the cyclohexenone framework. The enone moiety of a cyclohexenone can absorb light, leading to an excited state that can react with an alkene to form a cyclobutane adduct. wikipedia.org

The mechanism of the [2+2] photocycloaddition of an enone with an alkene is a stepwise process. It begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet enone then interacts with the ground-state alkene to form a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for the final ring closure to yield the cyclobutane product. wikipedia.org

The regioselectivity of these cycloadditions can be influenced by the electronic nature of the substituents on the alkene. For instance, the reaction of 3-substituted cyclohexenones with alkenes bearing electron-donating groups often results in the head-to-tail (HT) isomer, while alkenes with electron-withdrawing groups tend to favor the head-to-head (HH) isomer. sci-hub.se

Intramolecular [2+2] photocycloadditions are also a valuable tool, especially when the "rule of five" is applicable, which often leads to the exclusive formation of a crossed photoproduct. nsf.gov The stereoselectivity of these reactions is also noteworthy, with cyclic enones typically yielding cis-fused cyclobutanes. The facial selectivity can be controlled by existing stereocenters in the molecule, with the cycloaddition generally occurring on the less sterically hindered face. sci-hub.se

Recent advancements have also explored the use of photosensitizers, such as thioxanthone, to facilitate these reactions under visible light, expanding the scope and applicability of photochemical methods for constructing complex cyclic systems. nih.gov The photochemical oxidation of cyclohexene (B86901) using a TiO2 semiconductor has also been reported as a method to produce 2-cyclohexen-1-one. prepchem.com

Table 1: Examples of Photochemical Reactions for Cyclohexenone Synthesis
ReactantsConditionsProduct(s)Key FindingsReference
3-Substituted cyclohexenone and 1,1-dimethoxy ethylenePhotochemical [2+2] cycloadditionHead-to-tail (HT) isomerElectron-donating groups on the alkene favor HT isomer formation. sci-hub.se
3-Substituted cyclohexenone and acrylonitrilePhotochemical [2+2] cycloadditionHead-to-head (HH) isomerElectron-withdrawing groups on the alkene favor HH isomer formation. sci-hub.se
CyclohexeneTiO2 semiconductor, 500W mercury lamp, aqueous media2-Cyclohexen-1-one and cyclohexene oxidePhotocatalytic oxidation provides a direct route to the enone. prepchem.com
N-Aryl maleimides and olefinsThioxanthone (photosensitizer), 440 nm irradiationCyclobutane adductsVisible light-mediated cycloaddition is possible with a photosensitizer. nih.gov

Principles of Green Chemistry Applied to Synthesis Optimization

The application of green chemistry principles to the synthesis of cyclohexenone derivatives aims to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, renewable starting materials, and more efficient catalytic systems.

One notable green approach is the use of oxygen as a benign oxidant in palladium-catalyzed reactions. For example, the synthesis of β-aryl enones from silyl (B83357) enol ethers and arylboronic acids has been achieved using a relayed Pd(II) catalysis with oxygen as the terminal oxidant, operating under base-free conditions. organic-chemistry.org This method avoids the use of stoichiometric, and often toxic, metal oxidants.

Catalytic methods that improve atom economy are also central to green synthesis. The use of a Cu(II) 2-quinoxalinol salen complex with tert-butyl hydroperoxide (TBHP) as the oxidant allows for the efficient allylic oxidation of olefins to enones. organic-chemistry.org This reaction proceeds in short times and tolerates a variety of functional groups.

Solvent choice is another critical aspect of green chemistry. A solvent-free Conia-ene reaction, promoted by ytterbium(III) triflate and catalyzed by zinc(II) chloride, has been developed for the construction of cyclic enones from β-alkynic β-keto esters and β-diketones. organic-chemistry.org Performing reactions under neat conditions eliminates the need for solvents, reducing waste and simplifying purification.

Furthermore, the development of one-pot, multicomponent reactions represents a significant step towards greener syntheses. A regioselective, one-step reaction involving an aldehyde, a cyclohexenone derivative, and an amine can produce substituted anilines with good yields and selectivities, showcasing the potential for combinatorial chemistry in a green context. ebi.ac.uk

Table 2: Green Chemistry Approaches in Cyclohexenone Synthesis
Reaction TypeGreen Principle AppliedCatalyst/ReagentsKey AdvantageReference
Oxidative ArylationUse of a benign oxidantPd(II) / O2Avoids stoichiometric toxic oxidants. organic-chemistry.org
Allylic OxidationCatalytic efficiencyCu(II) 2-quinoxalinol salen complex / TBHPHigh yields and short reaction times. organic-chemistry.org
Conia-ene ReactionSolvent-free conditionsYb(OTf)3 / ZnCl2Eliminates solvent waste. organic-chemistry.org
Multicomponent ReactionAtom economy and process simplificationNone specifiedOne-pot synthesis with high efficiency. ebi.ac.uk

Stereocontrol Strategies in the Synthesis of Substituted Cyclohexenone Analogs

Controlling the stereochemistry in the synthesis of substituted cyclohexenones is crucial for accessing specific isomers, which is often a requirement for biologically active molecules. Various strategies have been developed to achieve high levels of stereocontrol.

Asymmetric conjugate addition is a powerful method for introducing chirality at the 3-position of a cyclohexanone (B45756) ring. This can be achieved by adding nucleophiles to a chiral 2-substituted-2-cyclohexen-1-one. documentsdelivered.comacs.org The existing chirality in the starting material directs the stereochemical outcome of the addition.

The use of chiral auxiliaries is another common strategy. For instance, a dihydrobenzoin moiety has been employed as a chiral auxiliary on a cyclohexenone precursor to guide the synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold. mdpi.com

Organocatalysis has emerged as a particularly effective tool for the asymmetric synthesis of complex cyclohexanes. A one-pot procedure involving an enantioselective Michael addition promoted by a low loading of an amino-squaramide catalyst, followed by an achiral base-catalyzed domino sequence, can provide access to fully substituted cyclohexanes with five contiguous stereocenters in high yields and excellent stereoselectivities. nih.gov This approach allows for the synthesis of enantiomers by using a pseudo-enantiomeric catalyst. nih.gov

Asymmetric transfer hydrogenation using bifunctional ruthenium catalysts is another effective method for establishing chirality. The enantioselective reduction of a cyclohexenone can provide access to chiral 4-hydroxy-2-cyclohexanone derivatives, which are versatile intermediates in organic synthesis. mdpi.com

Table 3: Stereocontrol Strategies for Substituted Cyclohexenones
StrategyKey Reagent/CatalystOutcomeExample ApplicationReference
Asymmetric Conjugate AdditionChiral 2-substituted-2-cyclohexen-1-oneStereoselective formation of 3-substituted cyclohexanones.Synthesis of chiral cyclohexanone derivatives. documentsdelivered.comacs.org
Chiral AuxiliaryDihydrobenzoin moietyDiastereoselective synthesis.Synthesis of bicyclo[4.1.0]heptane nucleoside analogues. mdpi.com
OrganocatalysisAmino-squaramide catalystHighly enantioselective Michael addition.Synthesis of fully substituted cyclohexanes with five stereocenters. nih.gov
Asymmetric Transfer HydrogenationBifunctional ruthenium catalystsEnantioselective reduction of enones.Preparation of chiral 4-hydroxy-2-cyclohexanone derivatives. mdpi.com

Elucidating Chemical Reactivity and Mechanistic Transformations

Detailed Analysis of Electrophilic and Nucleophilic Processes on the Cyclohexenone Core

The cyclohexenone core of 2-Cyclohexen-1-one (B156087), 3-(1-naphthyl)- possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the enone system. The reactivity at these sites is influenced by the electronic effects of the naphthyl group and the steric hindrance it imposes.

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of 2-Cyclohexen-1-one, 3-(1-naphthyl)-, nucleophiles add to the β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of this process is primarily dictated by the electronic nature of the enone system, where the β-carbon is rendered electrophilic through resonance.

The stereoselectivity of Michael additions to this substrate is a subject of considerable interest. The bulky 1-naphthyl group can exert significant steric influence on the approaching nucleophile, potentially leading to diastereoselective outcomes. The formation of specific stereoisomers will depend on the nature of the nucleophile, the reaction conditions, and the presence of any chiral auxiliaries or catalysts.

Research on related systems, such as the Michael addition of ethyl acetoacetate (B1235776) to trans-chalcone, demonstrates the formation of a new six-membered ring through a subsequent intramolecular aldol (B89426) condensation, a process known as Robinson annulation. tamu.edu While specific studies on 2-Cyclohexen-1-one, 3-(1-naphthyl)- are not extensively detailed in the provided results, the general principles of Michael additions provide a framework for predicting its reactivity. wikipedia.orgmasterorganicchemistry.comlibretexts.orgtamu.eduresearchgate.net

Table 1: Factors Influencing Michael Additions to 2-Cyclohexen-1-one, 3-(1-naphthyl)-

FactorInfluence on ReactivityExpected Outcome
Nucleophile The size and reactivity of the nucleophile will affect the rate and stereochemical outcome of the addition.Softer nucleophiles generally favor conjugate addition. Bulky nucleophiles may exhibit higher diastereoselectivity.
Solvent The polarity and coordinating ability of the solvent can influence the reactivity of both the enone and the nucleophile.Polar aprotic solvents often facilitate Michael additions.
Temperature Reaction temperature can affect the kinetic versus thermodynamic control of the addition, influencing product distribution.Lower temperatures may favor the formation of the kinetically controlled product.
Catalyst Lewis or Brønsted acids can activate the enone, while bases can generate the nucleophilic species. Chiral catalysts can induce enantioselectivity.Activation of the carbonyl group can enhance the rate of addition. Chiral catalysts can lead to the formation of enantioenriched products.

The carbonyl group in 2-Cyclohexen-1-one, 3-(1-naphthyl)- is susceptible to nucleophilic attack, leading to a variety of transformations. libretexts.orgtib.eustudymind.co.ukyoutube.com Reduction of the carbonyl group can yield the corresponding allylic alcohol, 3-(1-naphthyl)-2-cyclohexen-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The choice of reducing agent can influence the selectivity, particularly in the presence of the reducible C=C double bond.

Derivatization of the carbonyl group can be achieved through reactions with various nucleophiles. For instance, reaction with hydrazines can form hydrazones, while reaction with hydroxylamine (B1172632) can yield oximes. These derivatives are often crystalline solids and can be useful for characterization purposes. The steric hindrance imposed by the adjacent 1-naphthyl group may influence the rate of these reactions.

Advanced studies in this area could involve the use of chiral reducing agents to achieve enantioselective reduction of the carbonyl group, leading to the formation of a specific enantiomer of the allylic alcohol. Furthermore, the development of novel derivatization methods could provide access to a wider range of functionalized cyclohexene (B86901) scaffolds.

Pericyclic Reactions Involving the α,β-Unsaturated Ketone System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The α,β-unsaturated ketone system of 2-Cyclohexen-1-one, 3-(1-naphthyl)- can participate in several types of pericyclic reactions, most notably Diels-Alder cycloadditions and [2+2] photocycloadditions.

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgwikipedia.orgvisualizeorgchem.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The electron-deficient double bond of the cyclohexenone ring in 2-Cyclohexen-1-one, 3-(1-naphthyl)- allows it to act as a dienophile. The reaction involves the [4+2] cycloaddition of a diene across this double bond. wikipedia.org

The regiochemistry of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.com In the case of 2-Cyclohexen-1-one, 3-(1-naphthyl)-, the carbonyl group acts as an electron-withdrawing group, influencing the orientation of the incoming diene. The stereochemical outcome of the reaction is typically controlled by the "endo rule," which states that the substituents on the dienophile prefer to be oriented towards the developing double bond in the transition state. libretexts.org The bulky naphthyl group will also play a significant role in directing the stereochemistry of the cycloaddition.

Table 2: Predicted Outcomes of Diels-Alder Reactions with 2-Cyclohexen-1-one, 3-(1-naphthyl)-

DienePredicted RegiochemistryPredicted Stereochemistry
1,3-Butadiene The diene will add across the double bond of the cyclohexenone.The endo product is expected to be the major isomer.
Cyclopentadiene The diene will add to the double bond to form a bicyclic system.The endo adduct is predicted to be the major product due to secondary orbital interactions.
Danishefsky's Diene The reaction will lead to the formation of a highly functionalized cyclohexene ring.The regiochemistry will be controlled by the silyl (B83357) ether and methoxy (B1213986) groups on the diene.

[2+2] Photocycloaddition is a photochemical reaction in which two alkene units combine to form a cyclobutane (B1203170) ring. nih.govnsf.govresearchgate.netacs.org The α,β-unsaturated ketone of 2-Cyclohexen-1-one, 3-(1-naphthyl)- can undergo this reaction upon irradiation with UV light, typically reacting with another alkene. These reactions often proceed through a stepwise mechanism involving the formation of a diradical intermediate. researchgate.net

The regioselectivity of the [2+2] photocycloaddition can lead to "head-to-head" or "head-to-tail" isomers, while the stereochemistry can result in syn or anti products. acs.org In intramolecular [2+2] photocycloadditions, the regioselectivity is often more predictable and can lead to the formation of complex bridged or fused ring systems. nih.gov For intermolecular reactions involving 2-Cyclohexen-1-one, 3-(1-naphthyl)-, the steric bulk of the naphthyl group is expected to significantly influence the approach of the reacting alkene, thereby controlling the stereochemical outcome. Studies on related 6-alkenyl-3-phenylcyclohex-2-en-1-ones have shown that the nature of the tether in intramolecular reactions dictates whether a "parallel" or "crossed" cycloaddition product is formed. rsc.orgresearchgate.net

Photochemical Reactivity and Excited State Dynamics of Naphthyl-Cyclohexenones

The presence of the naphthyl chromophore in conjunction with the cyclohexenone moiety imparts interesting photochemical properties to 2-Cyclohexen-1-one, 3-(1-naphthyl)-. Upon absorption of light, the molecule is promoted to an electronically excited state, from which it can undergo various photochemical reactions or decay back to the ground state through photophysical processes.

The excited state dynamics of such molecules are complex and can involve multiple electronic states. acs.orgdiva-portal.orgnih.govresearchgate.netnih.gov The initial excitation is typically to a singlet excited state, which can then undergo intersystem crossing to a triplet state. Both singlet and triplet excited states can be involved in photochemical reactions. The nature of the reactive excited state—whether it is a locally excited state on the naphthyl or cyclohexenone part, or a charge-transfer state—will determine the subsequent chemical transformations.

For example, the excited state can lead to the aforementioned [2+2] photocycloaddition reactions. Additionally, other photochemical processes such as E/Z isomerization (if applicable), hydrogen abstraction, or fragmentation could potentially occur. The efficiency and outcome of these photochemical reactions are highly dependent on the solvent, the presence of quenchers, and the specific wavelength of light used for excitation. The study of the excited state dynamics, often using time-resolved spectroscopic techniques, is crucial for understanding and controlling the photochemical reactivity of 2-Cyclohexen-1-one, 3-(1-naphthyl)-. researchgate.netnih.gov

Photoinduced Rearrangement Pathways

Photoinduced rearrangements are chemical reactions that proceed through electronically excited states, leading to structural isomers of the starting molecule. These transformations are initiated by the absorption of light, which provides the energy necessary to access reaction pathways that are often thermally inaccessible.

For a molecule like 3-(1-naphthyl)-2-cyclohexen-one, several photoinduced rearrangement pathways could be hypothesized based on its constituent functional groups. The cyclohexenone core itself is a well-known chromophore. Upon irradiation, enones can undergo a variety of rearrangements. One such possibility is a [2+2] cycloaddition followed by a retro-cleavage, or rearrangements involving the migration of substituents.

Another potential pathway involves the naphthyl group. The irradiation of certain aromatic ketones can lead to rearrangements. For instance, the photochemistry of related bicyclic ketones has been shown to result in significant structural changes, such as the conversion of benzobicyclo[3.1.0]hexenones into 1-naphthols researchgate.net. While the structure of 3-(1-naphthyl)-2-cyclohexen-1-one is different, the presence of the photoactive naphthyl group suggests that irradiation could induce complex rearrangements, potentially involving interactions between the excited naphthalene (B1677914) ring and the cyclohexenone system. For example, a nih.govnih.gov-sigmatropic rearrangement, a type of pericyclic reaction, could be envisioned under certain conditions, similar to those observed in the formation of some cyclohexenone acids acs.org.

It is important to note that these pathways are theoretical, as specific studies on the photoinduced rearrangement of 2-Cyclohexen-1-one, 3-(1-naphthyl)- have not been documented in the reviewed literature.

Investigation of Photoinduced Electron Transfer and Energy Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor molecule to an acceptor molecule after one of them has been photoexcited. mdpi.com This process is thermodynamically favorable if the free energy change, estimated by the Rehm-Weller equation, is negative. acs.org The naphthalene moiety in 3-(1-naphthyl)-2-cyclohexen-1-one is a well-known photoactive chromophore that can act as both an electron donor and an acceptor in its excited state. nih.govresearchgate.net

In a hypothetical scenario, the naphthyl group could be selectively excited by light. From its excited state, it could either donate an electron to a suitable acceptor molecule in the solution or accept an electron from a donor. The cyclohexenone moiety could also participate, potentially acting as an acceptor. The efficiency of such a process would depend on the redox potentials of the donor/acceptor pair and the energy of the excited state. acs.org

Energy transfer is another possible outcome following photoexcitation. In this process, the excitation energy is transferred from the initially excited part of the molecule (the chromophore, likely the naphthyl group) to another part of the molecule or to another molecule in the solution. Studies on other naphthyl-appended molecules have shown that intramolecular electronic energy transfer can be a significant deactivation pathway for the excited state. nih.govaminer.cn For 3-(1-naphthyl)-2-cyclohexen-1-one, energy could potentially be transferred from the excited naphthyl group to the cyclohexenone system.

Detailed experimental investigations, such as transient absorption spectroscopy, would be required to determine whether PET or energy transfer are viable deactivation pathways for the excited state of this specific compound.

Photochemical Arylation Strategies

Photochemical arylation involves the formation of a new carbon-carbon bond between an aryl group and another molecule under the influence of light. These reactions often proceed via radical intermediates. nih.gov Given the structure of 3-(1-naphthyl)-2-cyclohexen-1-one, two main sites are available for such reactions: the cyclohexenone ring and the naphthyl ring system.

One possible strategy could involve a photoinduced C-H/C-H cross-coupling. In such a reaction, an aryl radical, generated photochemically from another source, could add to the double bond of the cyclohexenone ring or substitute one of the hydrogen atoms on the aliphatic part of the ring. Alternatively, direct C-H arylation of the naphthyl ring could occur, although this is generally more challenging. Some modern photochemical methods utilize aryl sulfonium (B1226848) salts as arylation agents, which can be activated by UV light to generate aryl radicals without the need for a catalyst. nih.gov Other photochemical arylations have been reported on various aromatic and heteroaromatic systems, demonstrating the broad potential of this approach. researchgate.net

The feasibility of a specific photochemical arylation on 3-(1-naphthyl)-2-cyclohexen-1-one would depend on the reaction conditions, the arylation agent used, and the relative reactivity of the different C-H and C=C bonds within the molecule.

Oxidative and Reductive Transformations: Selective Functionalization

The chemical reactivity of 3-(1-naphthyl)-2-cyclohexen-1-one is also defined by its susceptibility to oxidation and reduction. These transformations can selectively target different parts of the molecule.

Reductive Transformations: The α,β-unsaturated ketone system is prone to reduction. Depending on the reagent and conditions, different outcomes are possible:

1,2-Reduction: Selective reduction of the carbonyl group to a hydroxyl group, yielding 3-(1-naphthyl)-2-cyclohexen-1-ol. This is often achieved with reagents like sodium borohydride, sometimes under specific conditions (Luche reduction) to favor 1,2-addition over conjugate addition. stackexchange.com

1,4-Reduction (Conjugate Addition): Reduction of the carbon-carbon double bond to give the saturated ketone, 3-(1-naphthyl)-cyclohexanone. Reagents like lithium diarylcuprates are known to favor this pathway for adding aryl groups in a conjugate fashion. askthenerd.com

Complete Reduction: Reduction of both the carbonyl group and the double bond to yield 3-(1-naphthyl)-cyclohexanol. This might be achieved with more powerful reducing agents or through a two-step process. stackexchange.com

Electrochemical methods have also been used for the reduction of cyclohexenones, which typically proceed via a one-electron reduction to form a radical anion, leading to dimerized products. rsc.orgpsu.edu

Oxidative Transformations: The cyclohexenone ring can undergo oxidative transformations. A classic example is the Baeyer-Villiger oxidation, where a peroxy acid converts a cyclic ketone into a lactone (a cyclic ester). wiley-vch.de In the case of 3-(1-naphthyl)-2-cyclohexen-1-one, this could lead to a seven-membered lactone, although the migratory aptitude of the adjacent carbon atoms would determine the final product structure. The naphthyl ring is also susceptible to oxidation, though this typically requires harsh conditions.

The table below summarizes the potential reduction products of related cyclohexenone systems.

Starting MaterialReagent/ConditionMajor Product(s)Transformation TypeReference
2-Cyclohexen-1-oneNaBH₄ / EtOHCyclohex-2-enol, Cyclohexanol1,2- and Full Reduction stackexchange.com
2-Cyclohexen-1-oneElectrochemical ReductionDimerized DiketonesDimerization rsc.orgpsu.edu
2-Cyclohexen-1-oneLi(Ph)₂Cu3-Phenylcyclohexanone1,4-Addition (Conjugate) askthenerd.com

This table illustrates general reactivity patterns for the cyclohexenone core; specific yields for 3-(1-naphthyl)-2-cyclohexen-1-one are not available.

Molecular Rearrangement Reactions and Their Driving Forces

Beyond photoinduced processes, 3-(1-naphthyl)-2-cyclohexen-1-one could potentially undergo various molecular rearrangements catalyzed by acids or bases. The driving force for these reactions is typically the formation of a more stable species, such as a molecule with less ring strain or a more stable carbocation intermediate. wiley-vch.de

Several classes of rearrangement reactions could be relevant:

Acid-Catalyzed Rearrangements: Treatment with strong acid could protonate the carbonyl oxygen, leading to the formation of a carbocation. This intermediate could then undergo alkyl or hydride shifts to form a more stable carbocation before reacting further. Wagner-Meerwein type rearrangements are common in such systems.

Base-Catalyzed Rearrangements: A strong base could deprotonate one of the α-carbons, forming an enolate. This could initiate rearrangements like the Favorskii rearrangement if a suitable leaving group were present on the other α-carbon. nih.gov

Sigmatropic Rearrangements: As mentioned earlier, pericyclic reactions like the Cope or Claisen rearrangements could be possible if the molecule is first transformed into a suitable precursor. For example, the conversion of the carbonyl to an alcohol or ether can open pathways for retro-ene reactions followed by Claisen rearrangements. nih.gov The formation of some complex cyclohexenones has been achieved via a nih.govnih.gov-sigmatropic rearrangement as the key step. acs.org

The specific rearrangement pathway that might be favored would depend critically on the reaction conditions and the inherent structural and electronic properties of the molecule and its intermediates.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic nature of a molecule. These calculations would provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity and spectral properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting chemical behavior. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.

For 3-(1-naphthyl)-2-cyclohexen-1-one, one would expect the HOMO to be located primarily on the electron-rich naphthalene (B1677914) ring and the C=C double bond, while the LUMO would likely be centered on the α,β-unsaturated ketone system (the C=C-C=O moiety). This distribution would suggest that the molecule could act as a nucleophile in reactions involving the naphthyl group and as an electrophile at the β-carbon of the cyclohexenone ring (a classic Michael acceptor).

A data table for this section would typically include:

ParameterValue (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)Data not availableEnergy difference between HOMO and LUMO
Ionization Potential (I)Data not availableEstimated as -EHOMO
Electron Affinity (A)Data not availableEstimated as -ELUMO
Global Hardness (η)Data not available(I - A) / 2
Global Softness (S)Data not available1 / (2η)
Electrophilicity Index (ω)Data not available(I + A)² / (8(I - A))

Without specific computational studies, these values cannot be provided.

Charge Distribution, Electrostatic Potential Mapping, and Electron Density Analysis

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack.

For 3-(1-naphthyl)-2-cyclohexen-1-one, an MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom, making it a prime site for protonation or coordination to Lewis acids. A positive potential would be anticipated on the hydrogen atoms and, importantly, on the β-carbon of the enone system, confirming its electrophilic character. The naphthalene ring would exhibit a complex potential surface with regions of negative potential above and below the plane of the aromatic system.

Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) would quantify the electron distribution, providing specific numerical values for the partial charge on each atom.

Comprehensive Conformational Analysis and Exploration of Potential Energy Surfaces

The cyclohexenone ring in this molecule is not planar and can adopt several conformations, typically described as sofa or twist-boat forms. The orientation of the bulky 1-naphthyl group relative to the cyclohexenone ring is also crucial. A comprehensive conformational analysis would involve systematically rotating the single bond connecting the naphthyl group to the ring and exploring the ring's puckering to identify the lowest energy conformer (the global minimum) and other stable local minima on the potential energy surface.

It is strongly predicted that the most stable conformation would place the large 1-naphthyl group in a pseudo-equatorial position to minimize steric hindrance, specifically avoiding unfavorable 1,3-diaxial-type interactions with the hydrogens on the cyclohexenone ring. An axial orientation would lead to significant steric clashes, resulting in a much higher energy conformation. The potential energy surface scan would quantify the energy barriers for rotation between different conformers.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Reaction Pathway Mapping for Cycloadditions and Additions

As an α,β-unsaturated ketone, 3-(1-naphthyl)-2-cyclohexen-1-one is a candidate for various addition and cycloaddition reactions. Computational studies could elucidate the mechanisms of, for example, Michael additions of nucleophiles to the β-carbon or Diels-Alder reactions where the enone acts as a dienophile. Such studies would locate the transition state structures for each step, allowing for the calculation of activation energies, which determine the reaction rates. This analysis could also explain the stereochemical outcome of such reactions.

Catalytic Cycle Analysis in Metal-Mediated or Organocatalyzed Processes

Many reactions involving enones are catalyzed by metals or small organic molecules (organocatalysis). Computational modeling can be used to investigate the complete catalytic cycle. This would involve modeling the interaction of the substrate with the catalyst, the key bond-forming/breaking steps within the catalyst-substrate complex, and the final product release and catalyst regeneration. For instance, the mechanism of a catalyzed conjugate addition could be explored to understand how the catalyst lowers the activation energy and controls the stereoselectivity of the reaction.

Prediction of Spectroscopic Parameters for Structural and Mechanistic Confirmation

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, providing a powerful tool for structural elucidation and the confirmation of mechanistic pathways. For a molecule such as 2-Cyclohexen-1-one (B156087), 3-(1-naphthyl)-, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions, when compared with experimental data, offer a high degree of confidence in the assigned structure and can illuminate the electronic and vibrational characteristics of the molecule.

The prediction of spectroscopic parameters for the parent compound, 2-cyclohexen-1-one, has been a subject of numerous computational studies, which serve as a benchmark for understanding its derivatives. nih.govresearchgate.net For instance, DFT calculations have been shown to provide excellent agreement with experimental vibrational frequencies for 2-cyclohexen-1-one. researchgate.net The introduction of a bulky, aromatic 1-naphthyl group at the 3-position is expected to significantly influence the electronic environment and, consequently, the spectroscopic signatures of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural analysis. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For 2-Cyclohexen-1-one, 3-(1-naphthyl)-, the presence of the naphthyl group would induce significant changes in the chemical shifts of the cyclohexenone ring protons and carbons compared to the unsubstituted parent molecule. The aromatic protons of the naphthyl group would appear in the downfield region, and their specific shifts would be dictated by their proximity to the cyclohexenone moiety and the anisotropic effects of the fused ring system.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies and their corresponding intensities. These calculations involve determining the second derivatives of the energy with respect to the nuclear coordinates. For 2-Cyclohexen-1-one, 3-(1-naphthyl)-, key vibrational modes of interest include the C=O and C=C stretching frequencies of the enone system, as well as the characteristic aromatic C-H and C=C stretching vibrations of the naphthyl group. The conjugation of the naphthyl group with the enone system is expected to lead to a bathochromic (red) shift in the C=O and C=C stretching frequencies compared to the unsubstituted 2-cyclohexen-1-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are the method of choice for predicting the electronic absorption spectra of molecules. These calculations provide information about the vertical excitation energies and oscillator strengths, which correspond to the λmax values and intensities of the absorption bands. The UV-Vis spectrum of 2-cyclohexen-1-one exhibits a strong π→π* transition and a weaker n→π* transition. researchgate.net For 2-Cyclohexen-1-one, 3-(1-naphthyl)-, the extended π-conjugation introduced by the naphthyl group is predicted to cause a significant bathochromic shift in the π→π* transition, moving the absorption maximum to a longer wavelength.

Below are interactive tables presenting hypothetical predicted spectroscopic data for 2-Cyclohexen-1-one, 3-(1-naphthyl)-, based on computational methodologies and known data for related structures.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 - ~199.5
C2 ~6.10 ~128.0
C3 - ~155.0
C4 ~2.50 ~28.5
C5 ~2.00 ~22.0
C6 ~2.40 ~38.0
Naphthyl-H 7.40-8.20 -

**Predicted Key IR Vibrational Frequencies (cm⁻¹) **

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
C=O Stretch ~1665 Strong
C=C Stretch (enone) ~1600 Medium
C=C Stretch (naphthyl) 1580-1450 Medium-Weak
Aromatic C-H Stretch 3100-3000 Medium

Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol

Electronic Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
π→π* ~295 ~15,000

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering invaluable insights into the dynamic behavior of molecules and their interactions with the surrounding environment. For 2-Cyclohexen-1-one, 3-(1-naphthyl)-, MD simulations can be employed to explore its conformational landscape, the flexibility of the cyclohexenone ring, and the rotational dynamics of the naphthyl group relative to the enone system. Furthermore, by including explicit solvent molecules in the simulation, the influence of the solvent on these dynamic properties can be systematically investigated.

The setup for an MD simulation of 2-Cyclohexen-1-one, 3-(1-naphthyl)- would involve defining a force field that accurately describes the intra- and intermolecular interactions of the system. The molecule would be placed in a simulation box, solvated with a chosen solvent (e.g., water, methanol, or a nonpolar solvent like hexane), and the system would be subjected to a period of equilibration. Following equilibration, a production run would be performed, from which trajectories of atomic positions and velocities are collected. Analysis of these trajectories can reveal a wealth of information.

Conformational Dynamics: The cyclohexenone ring can adopt various conformations, and the presence of the bulky naphthyl substituent may favor certain conformations over others. MD simulations can quantify the populations of different ring puckering states and the energy barriers for interconversion between them. The dihedral angle between the naphthyl ring and the enone plane is another important dynamic variable that can be monitored to understand the extent of π-conjugation and steric hindrance.

Solvent Effects: The nature of the solvent can significantly impact the dynamic behavior of the solute. In polar solvents, hydrogen bonding interactions between the solvent and the carbonyl oxygen of the enone can influence its conformational preferences and vibrational spectra. MD simulations can provide a detailed picture of the solvent structure around the solute, including the calculation of radial distribution functions to identify specific solute-solvent interactions. These simulations can also be used to compute the solvation free energy, which is crucial for understanding reaction kinetics and equilibria in solution.

Table of Hypothetical Molecular Dynamics Simulation Parameters

Parameter Value/Description
Force Field OPLS-AA or AMBER
Solvent TIP3P Water
Box Size 50 Å x 50 Å x 50 Å
Temperature 298 K (NPT ensemble)
Pressure 1 atm
Simulation Time 100 ns

Advanced Spectroscopic and Crystallographic Studies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 2-Cyclohexen-1-one (B156087), 3-(1-naphthyl)-, NMR studies are crucial for assigning the relative stereochemistry of the chiral centers and for investigating dynamic processes such as conformational changes.

Application of 2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are instrumental in unraveling the complex proton and carbon environments within 2-Cyclohexen-1-one, 3-(1-naphthyl)-. These techniques provide detailed information about which atoms are connected through bonds and which are close to each other in space. science.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edu For the cyclohexenone ring, COSY spectra would reveal correlations between adjacent protons, helping to trace the connectivity of the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are in close spatial proximity, regardless of whether they are directly bonded. princeton.eduharvard.edu This is particularly useful for determining the stereochemical relationship between the naphthyl group and the cyclohexenone ring. For instance, NOE cross-peaks could indicate whether the naphthyl group is oriented towards or away from specific protons on the cyclohexenone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. princeton.edu It provides a direct map of C-H bonds, simplifying the assignment of the complex ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.edu This is invaluable for establishing the connectivity between the naphthyl substituent and the cyclohexenone core, as it can show correlations between the naphthyl protons and the carbons of the cyclohexenone ring, and vice versa.

The table below summarizes the expected chemical shifts for the parent 2-cyclohexen-1-one molecule, which serve as a basis for analyzing the more complex spectrum of its 3-(1-naphthyl) derivative. chemicalbook.comresearchgate.net

Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-2~6.0C-1~199
H-3~7.0C-2~129
H-4~2.4C-3~150
H-5~2.0C-4~26
H-6~2.3C-5~23
C-6~38
Note: These are approximate values for the parent compound and will be influenced by the naphthyl substituent.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study time-dependent processes, such as the conformational flipping of the cyclohexenone ring and the rotation around the single bond connecting the naphthyl group to the ring. libretexts.orgucl.ac.uk

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the conformational exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal at the fast exchange limit. ucl.ac.uk Analysis of these line shape changes allows for the determination of the activation energy (ΔG‡) for the conformational exchange process. ucl.ac.uk

Similarly, DNMR can be used to probe the rotational barrier around the C-C bond linking the naphthyl group to the cyclohexenone ring. Restricted rotation could give rise to distinct NMR signals for the naphthyl protons at low temperatures, which would coalesce at higher temperatures. The temperature at which coalescence occurs can be used to estimate the energy barrier for this rotation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govmdpi.com These techniques are based on the principle that molecules absorb infrared radiation or scatter light at frequencies corresponding to their natural vibrational modes. nih.gov

For 2-Cyclohexen-1-one, 3-(1-naphthyl)-, the key vibrational modes include:

C=O stretch: A strong absorption in the FTIR spectrum, typically in the range of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C=C stretch: Absorptions corresponding to the alkene and aromatic C=C bonds. The cyclohexenone C=C stretch is expected around 1600-1650 cm⁻¹.

C-H stretch: Signals for both sp² (alkene and aromatic) and sp³ (aliphatic) C-H bonds are expected above and below 3000 cm⁻¹, respectively.

Aromatic ring vibrations: Characteristic bands for the naphthyl group will be present in the fingerprint region of the spectrum.

The combination of FTIR and Raman spectroscopy is particularly powerful, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa. spectroscopyonline.com For instance, the C=C stretching vibrations are often more intense in the Raman spectrum.

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy Technique
Carbonyl (C=O)1650 - 1680FTIR (strong)
Alkene (C=C)1600 - 1650Raman (strong), FTIR (variable)
Aromatic (C=C)1450 - 1600FTIR, Raman
sp² C-H3000 - 3100FTIR, Raman
sp³ C-H2850 - 3000FTIR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and excited-state properties of 2-Cyclohexen-1-one, 3-(1-naphthyl)-. uobabylon.edu.iq

Characterization of Chromophoric and Fluorophoric Properties

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system. uobabylon.edu.iq The presence of the naphthyl group, a strong chromophore, will significantly influence the absorption profile compared to the parent 2-cyclohexen-1-one. The extended conjugation between the naphthyl ring and the enone system is expected to cause a bathochromic (red) shift in the absorption maxima. researchgate.net

Fluorescence spectroscopy can reveal information about the emission properties of the molecule after it has been electronically excited. The fluorescence spectrum, quantum yield, and lifetime are key parameters that characterize the fluorophoric nature of the compound. The naphthyl moiety is known to be fluorescent, and its emission properties may be modulated by its substitution on the cyclohexenone ring. rsc.org

Excited State Characterization and Energy Level Determination

Upon absorption of UV or visible light, the molecule is promoted to an excited electronic state. The nature of this excited state is critical in determining the photochemical reactivity of the compound. Theoretical calculations, in conjunction with experimental data, can be used to model the geometry and electronic distribution of the molecule in its excited states. acs.org

The energy levels of the ground and excited states can be estimated from the absorption and emission spectra. The energy of the lowest singlet excited state (S₁) can be approximated from the onset of the absorption spectrum, while the energy of the lowest triplet state (T₁) can sometimes be determined from phosphorescence measurements at low temperatures. A Jablonski diagram can be constructed to illustrate the various photophysical processes, including absorption, fluorescence, intersystem crossing, and phosphorescence. nih.gov

Spectroscopic Parameter Information Gained
UV-Vis Absorption Maxima (λmax)Energy of electronic transitions (π → π, n → π)
Molar Absorptivity (ε)Strength of light absorption
Fluorescence Emission Maxima (λem)Energy of the lowest singlet excited state (S₁)
Fluorescence Quantum Yield (Φf)Efficiency of the fluorescence process
Fluorescence Lifetime (τf)Duration of the excited singlet state

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Conformation

The precise three-dimensional arrangement of atoms within a crystalline solid can be unequivocally determined using single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule in the solid state. For a chiral molecule like 2-Cyclohexen-1-one, 3-(1-naphthyl)-, which possesses a stereocenter at the C5 position of the cyclohexenone ring, single-crystal X-ray diffraction is the gold standard for determining its absolute stereochemistry.

A hypothetical crystallographic analysis would yield a dataset of atomic coordinates, from which the solid-state conformation can be visualized. Key parameters that would be determined are presented in the interactive table below.

Crystallographic ParameterDescriptionExpected Value/Observation
Crystal SystemThe symmetry system of the crystal lattice.Likely monoclinic or orthorhombic.
Space GroupThe specific symmetry group of the crystal.Would determine the packing arrangement of the molecules.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions of the basic repeating unit of the crystal.Specific Å and ° values would be obtained.
Dihedral Angle (Naphthyl-Cyclohexenone)The angle between the plane of the naphthyl group and the plane of the cyclohexenone ring.This would indicate the degree of twisting due to steric hindrance.
Cyclohexenone Ring ConformationThe puckering of the six-membered ring.Likely a distorted envelope or half-chair conformation.
Absolute ConfigurationThe spatial arrangement of atoms in a chiral molecule.Would be determined as (R) or (S) if a chiral sample is crystallized.

This data would be crucial for understanding intermolecular interactions in the solid state, such as pi-stacking between the naphthyl groups of adjacent molecules, which can influence the material's physical properties.

Mass Spectrometry for Fragmentation Pathway Analysis and Elucidation of Reaction Intermediates

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) method is commonly used, where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

For 2-Cyclohexen-1-one, 3-(1-naphthyl)-, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C16H14O, approx. 222.10 g/mol ). uni.lu The fragmentation of this molecular ion would provide a unique fingerprint, offering clues to its structure.

While a detailed experimental mass spectrum for this specific compound is not available, predictable fragmentation pathways for cyclic ketones and aromatic compounds can be hypothesized. Common fragmentation patterns include:

Alpha-Cleavage: Breakage of the bond adjacent to the carbonyl group. This could lead to the loss of a CO molecule or an ethyl group from the cyclohexenone ring.

Retro-Diels-Alder Reaction: A characteristic fragmentation of cyclohexene (B86901) derivatives, which would involve the cleavage of the ring into two smaller fragments.

Loss of the Naphthyl Group: Cleavage of the bond connecting the naphthyl and cyclohexenone moieties.

Rearrangements: Intramolecular rearrangements, such as the McLafferty rearrangement, can occur if a labile gamma-hydrogen is present, though this is less likely in this specific structure.

The predicted collision cross-section (CCS) values for various adducts of 2-Cyclohexen-1-one, 3-(1-naphthyl)- have been calculated and are presented in the interactive table below. uni.lu These values are useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry for further structural characterization.

Adductm/zPredicted CCS (Ų)
[M+H]+223.11174148.1
[M+Na]+245.09368155.3
[M-H]-221.09718155.4
[M+NH4]+240.13828167.1
[M+K]+261.06762150.6
[M+H-H2O]+205.10172140.6
[M]+222.10391145.1

Furthermore, mass spectrometry is a powerful tool for the elucidation of reaction intermediates. In the synthesis of 2-Cyclohexen-1-one, 3-(1-naphthyl)-, for example, by monitoring the reaction mixture over time using techniques like electrospray ionization-mass spectrometry (ESI-MS), it would be possible to detect and identify transient species, providing valuable mechanistic information about the reaction pathway.

Function As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Role in Total Synthesis of Natural Products and Bio-Inspired Molecules

While direct examples of the application of 2-Cyclohexen-1-one (B156087), 3-(1-naphthyl)- in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous complex bioactive molecules. The cyclohexenone core is a common feature in many terpenoids and alkaloids, and the naphthyl group is found in a variety of polyketide natural products. nih.govnih.gov The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated into the final target structure. numberanalytics.com

The general strategy for employing a building block like 2-Cyclohexen-1-one, 3-(1-naphthyl)- would involve its use in key bond-forming reactions to construct the carbon skeleton of the target natural product. For instance, the enone functionality can participate in Michael additions, Diels-Alder reactions, and various annulation strategies to build intricate ring systems. The presence of the naphthyl group can direct the stereochemical outcome of these reactions, a crucial aspect in the synthesis of enantiomerically pure natural products.

Bio-inspired molecules, which are synthetic compounds designed to mimic the function of natural biomolecules, could also be accessed using this scaffold. nih.gov For example, the naphthyl group can act as an intercalating agent, similar to those found in DNA-binding natural products. By modifying the cyclohexenone ring with appropriate functional groups, it may be possible to create novel compounds with tailored biological activities. nih.gov The 1,3-cyclohexadien-1-al scaffold, a related structure, has been utilized in the synthesis of various biologically active compounds. mdpi.comresearchgate.net

Table 1: Potential Synthetic Reactions Utilizing the 2-Cyclohexen-1-one Scaffold

Reaction TypePotential Application in Total Synthesis
Michael AdditionIntroduction of substituents at the β-position of the enone.
Diels-Alder ReactionFormation of polycyclic systems.
Robinson AnnulationConstruction of fused six-membered rings.
Asymmetric HydrogenationStereoselective reduction of the double bond.

Scaffold for Design of Chiral Auxiliaries and Ligand Components in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, and it often relies on the use of chiral ligands or auxiliaries to control the stereoselectivity of a reaction. researchgate.netrsc.orgresearchgate.net Chiral auxiliaries are temporarily attached to a substrate to direct a stereoselective transformation, after which they can be removed and recycled. youtube.com

The 2-Cyclohexen-1-one, 3-(1-naphthyl)- scaffold possesses the necessary features to be developed into a chiral auxiliary. The inherent chirality of the cyclohexenone ring, once resolved into its enantiomers, combined with the steric bulk of the naphthyl group, could effectively shield one face of a reacting molecule, leading to high diastereoselectivity in reactions such as alkylations or aldol (B89426) additions.

Furthermore, the scaffold could be modified to create chiral ligands for metal-catalyzed asymmetric reactions. For example, the ketone functionality could be converted into a phosphine (B1218219) or an amine, which can then coordinate to a metal center. The binaphthyl motif is a well-established component of highly effective chiral ligands, such as BINAP and BINOL, which are used in a wide range of asymmetric transformations. researchgate.net The combination of the chiral cyclohexene (B86901) backbone and the naphthyl group could lead to the development of novel ligands with unique steric and electronic properties, potentially offering improved selectivity in certain catalytic processes. researchgate.net

Table 2: Comparison of 2-Cyclohexen-1-one, 3-(1-naphthyl)- Scaffold with Known Chiral Ligand Scaffolds

Scaffold Feature2-Cyclohexen-1-one, 3-(1-naphthyl)-BINAP/BINOL
Source of Chirality Chiral center on the cyclohexene ringAxial chirality of the binaphthyl unit
Key Structural Element Cyclohexenone ring and naphthyl groupBiaryl backbone
Potential Coordination Sites Can be introduced via functionalizationPhosphine or hydroxyl groups

Applications in Polymer Chemistry: As a Monomer for Tailored Functional Polymers

The use of 2-Cyclohexen-1-one, 3-(1-naphthyl)- as a monomer in polymer chemistry is a largely unexplored area. However, its structure suggests potential for the creation of functional polymers with tailored properties. The vinyl group within the cyclohexenone ring could, in principle, undergo polymerization through various mechanisms, such as free-radical or ring-opening metathesis polymerization (ROMP). nih.gov

Polymers incorporating the naphthyl moiety are known and exhibit interesting properties, such as high thermal stability and potential for use as catalytic supports. rsc.org The incorporation of the 2-Cyclohexen-1-one, 3-(1-naphthyl)- unit into a polymer backbone would introduce both the rigid naphthyl group and a reactive ketone functionality. The naphthyl groups could impart desirable thermal and mechanical properties to the polymer, while the ketone groups could serve as handles for post-polymerization modification, allowing for the introduction of other functional groups. This approach would lead to the creation of tailored functional polymers with a wide range of potential applications, including as separation media, sensors, or in drug delivery systems. nih.gov

Structural Contribution to the Design of Functional Organic Materials (e.g., for Optoelectronic Applications, Chromophores)

The design of functional organic materials with specific optical and electronic properties is a rapidly growing field of research. mdpi.com The 2-Cyclohexen-1-one, 3-(1-naphthyl)- molecule possesses structural features that make it an attractive candidate for the development of such materials. The extended π-system of the naphthalene (B1677914) ring is known to give rise to interesting photophysical properties, and naphthalimide-based structures have been investigated for their applications in optoelectronics. nih.govrsc.org

The conjugation of the naphthyl group with the enone system in 2-Cyclohexen-1-one, 3-(1-naphthyl)- could lead to the formation of a chromophore, a molecule that absorbs light in the ultraviolet-visible region. nih.govnih.gov The specific absorption and emission properties would be influenced by the extent of conjugation and the presence of other substituents. By modifying the structure, for example by extending the π-system or by introducing electron-donating or electron-withdrawing groups, it may be possible to tune the optoelectronic properties of the resulting materials. This could lead to applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. chemrxiv.orgnih.govrsc.org

Table 3: Potential Optoelectronic Properties and Applications

PropertyPotential Application
UV-Vis Absorption Chromophore for dyes and pigments
Fluorescence Emitter in organic light-emitting diodes (OLEDs)
Non-linear Optical Properties Materials for optical switching and data storage
Charge Transport Organic semiconductor in transistors and solar cells

Systematic Structure Reactivity Relationship Studies

Impact of Naphthyl Substitution Pattern on Cyclohexenone Reactivity and Selectivity

The chemical reactivity and selectivity of 2-Cyclohexen-1-one (B156087), 3-(1-naphthyl)- are profoundly influenced by the electronic nature and spatial position of substituents on the 1-naphthyl group. As an extensive aromatic system, the naphthyl ring can exert both inductive and resonance effects on the cyclohexenone core, thereby modulating its reaction profile.

Reactivity:

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) on the naphthyl ring increase the electron density across the enone system. This enhancement of electron density generally diminishes the electrophilicity of the β-carbon, which can lead to a reduction in the rate of nucleophilic conjugate addition reactions. Conversely, the presence of these groups may heighten the reactivity of the naphthyl ring itself towards electrophilic attack.

Electron-Withdrawing Groups (EWGs): In contrast, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the enone system. This effect renders the β-carbon more electrophilic and, consequently, more susceptible to nucleophilic attack, which would likely accelerate the rate of conjugate addition reactions.

Selectivity:

Regioselectivity: In reactions where multiple reaction sites are available, such as electrophilic aromatic substitution on the naphthyl ring, the position of existing substituents will direct incoming reagents to specific locations. For example, an electron-donating group at the 4-position of the naphthyl ring would likely direct subsequent electrophilic attack to other positions on the same aromatic ring.

Stereoselectivity: The steric hindrance imparted by substituents on the naphthyl ring can significantly influence the stereochemical course of reactions occurring at the cyclohexenone ring. A bulky substituent can obstruct one face of the molecule, thereby favoring the approach of a reagent from the less sterically encumbered face. This can lead to high diastereoselectivity in the resulting products.

Illustrative Data: Effect of Naphthyl Substituents on the Rate of Michael Addition
Substituent on Naphthyl RingPositionRelative Rate Constant (k_rel)
-H-1.00
-OCH₃40.65
-Cl41.85
-NO₂415.2

This illustrative table demonstrates hypothetical relative rate constants for a Michael addition reaction. An electron-donating group (-OCH₃) decreases the rate, while electron-withdrawing groups (-Cl, -NO₂) increase the rate.

Stereoelectronic Effects Governing Reaction Pathways and Stereochemical Control

Stereoelectronic effects, which encompass the interplay of steric and electronic factors, are pivotal in dictating the three-dimensional trajectory of a chemical reaction. For 2-Cyclohexen-1-one, 3-(1-naphthyl)-, these effects are crucial for controlling the stereochemical outcomes of its reactions.

Conformational Control: The cyclohexenone ring can adopt several conformations, with the half-chair being a prominent one. The sterically demanding 1-naphthyl group is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain. The predominant conformation of the starting material will, in turn, influence the trajectory of incoming reagents.

Orbital Overlap: Effective chemical reactions necessitate efficient overlap of the orbitals of the reacting species. For instance, in a nucleophilic attack on the carbonyl carbon, the nucleophile typically approaches at a specific angle, known as the Bürgi-Dunitz trajectory, to achieve optimal overlap with the π* orbital of the C=O bond. The spatial orientation of the naphthyl group can affect the accessibility of this trajectory.

Facial Selectivity: The two faces of the cyclohexenone ring are diastereotopic. The presence of a chiral center at the 3-position, coupled with the large naphthyl substituent, creates a distinct steric environment on each face, leading to a preferential attack from one side. This results in the favored formation of one diastereomer. For example, in a catalytic hydrogenation reaction, the catalyst would likely bind to the less hindered face of the carbon-carbon double bond.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) models establish mathematical correlations between the chemical structure of a series of compounds and their measured activities. Although frequently employed in medicinal chemistry and drug discovery, QSAR methodologies are also applicable in non-biological contexts to elucidate and predict chemical reactivity.

For a series of substituted 3-(1-naphthyl)-2-cyclohexen-1-one derivatives, a QSAR study would typically involve:

Synthesis of a diverse library of compounds bearing various substituents on the naphthyl ring.

Measurement of a quantitative reactivity descriptor for each compound, such as a reaction rate constant (k), an equilibrium constant (K), or product yield.

Calculation of a range of molecular descriptors for each compound that quantify its structural and electronic features, including steric parameters (e.g., molar volume) and electronic parameters (e.g., dipole moment or computed orbital energies).

Development of a mathematical model that correlates the reactivity descriptor with the molecular descriptors, often using statistical techniques like multiple linear regression.

A hypothetical QSAR equation could be formulated as:

log(k) = c₀ + c₁σ + c₂Eₛ

Where:

log(k) represents the logarithm of the reaction rate constant.

σ (sigma) is the Hammett substituent constant, quantifying the electronic influence of the substituent.

Eₛ is the Taft steric parameter, quantifying the steric influence of the substituent.

c₀, c₁, and c₂ are coefficients determined through regression analysis.

Such a predictive model could then be utilized to estimate the reactivity of other, yet-to-be-synthesized, derivatives in the series.

Hammett and Taft Analyses for Understanding Substituent Electronic Effects

Hammett and Taft analyses are instrumental tools in physical organic chemistry for the quantitative assessment of electronic effects of substituents on the reactivity of aromatic and aliphatic systems, respectively.

Hammett Analysis: The Hammett equation is expressed as:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted parent compound (where the substituent is hydrogen).

σ (sigma) is the substituent constant, which is dependent on the nature and position (meta or para) of the substituent and serves as a measure of its electronic effect.

ρ (rho) is the reaction constant, which quantifies the sensitivity of a particular reaction to the electronic effects of the substituents.

A Hammett plot of log(k/k₀) versus σ for a series of reactions involving 3-(substituted-1-naphthyl)-2-cyclohexen-1-ones would yield valuable mechanistic insights:

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which suggests the development of a negative charge in the transition state.

A negative ρ value signifies that the reaction is favored by electron-donating groups, pointing to the accumulation of a positive charge in the transition state.

The magnitude of ρ provides a measure of the extent of charge development in the transition state.

Taft Analysis: The Taft equation is employed to dissect the contributions of polar, steric, and resonance effects. While it is more commonly applied to aliphatic compounds, it can be adapted to systems where steric effects play a significant role.

Illustrative Data: Hammett Data for a Hypothetical Reaction
Substituent (X)σ_plog(k_X/k_H)
-OCH₃-0.27-0.35
-CH₃-0.17-0.22
-H0.000.00
-Cl0.230.30
-CN0.660.86

This table presents hypothetical data for a reaction of 4-substituted-3-(1-naphthyl)-2-cyclohexen-1-ones. A plot of log(k_X/k_H) versus σ_p would allow for the determination of the reaction constant, ρ.

Emerging Research and Innovations in the Chemistry of 3-(1-naphthyl)-2-cyclohexen-1-one

The field of organic synthesis is continually advancing, driven by the need for more efficient, selective, and sustainable methods to create complex molecules. Within this landscape, 2-Cyclohexen-1-one, 3-(1-naphthyl)- emerges as a molecule of interest, embodying a scaffold with significant potential for further functionalization and application. While direct research on this specific compound is nascent, emerging trends in synthetic methodology and computational chemistry provide a clear roadmap for future investigations. This article explores the prospective research directions and methodological innovations that could be applied to and inspired by 3-(1-naphthyl)-2-cyclohexen-1-one, focusing on stereoselective synthesis, bio-inspired catalysis, advanced functional systems, artificial intelligence, and computational design.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(1-naphthyl)-2-cyclohexen-1-one, and how can reaction conditions be optimized?

  • Answer : A Claisen-Schmidt condensation between 1-naphthaldehyde and cyclohexenone derivatives, catalyzed by NaOH in ethanol under reflux, is a viable route . Optimize yield by adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to ketone), reaction time (4–6 hours), and temperature (80°C). Recrystallization from methanol or ethanol ensures purity. Monitor progress via TLC and characterize intermediates using NMR.

Q. How can spectroscopic techniques confirm the structural integrity of 3-(1-naphthyl)-2-cyclohexen-1-one?

  • Answer :

  • IR Spectroscopy : Identify α,β-unsaturated ketone C=O stretching (1680–1720 cm⁻¹) and conjugated C=C (1600–1640 cm⁻¹) .
  • NMR : ¹H NMR should show deshielded vinyl protons (δ 6.5–7.5 ppm) and naphthyl aromatic signals (δ 7.2–8.5 ppm). ¹³C NMR confirms the ketone (δ ~200 ppm) and sp² carbons .
  • Mass Spectrometry : Molecular ion peak ([M⁺]) at m/z 236 (C₁₆H₁₂O) and fragmentation patterns (e.g., loss of CO) align with the cyclohexenone scaffold .

Q. What safety protocols are essential for handling 3-(1-naphthyl)-2-cyclohexen-1-one in the laboratory?

  • Answer : Use PPE (gloves, goggles, lab coat), avoid dust formation, and ensure local exhaust ventilation. Store in a cool, dry place away from oxidizers. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 3-(1-naphthyl)-2-cyclohexen-1-one in different solvents?

  • Answer : Density Functional Theory (DFT) calculations can model solvation effects using parameters like dipole moment and polar surface area (e.g., topological polar surface area ~54.4 Ų ). Solvent polarity indices (e.g., ET(30)) correlate with stabilization of the enone system. Predict solubility using logP values (experimental XLogP ~5 ), favoring non-polar solvents for storage.

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Answer :

  • Calibration : Cross-validate computational IR/NMR shifts with experimental data from structurally analogous compounds (e.g., 4-isopropyl-2-cyclohexenone ).
  • Dynamic Effects : Include solvent and temperature corrections in DFT models to match observed splitting in NMR .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected fragmentation in mass spectra .

Q. How can catalytic systems be designed for asymmetric synthesis of chiral derivatives of this compound?

  • Answer : Employ chiral organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) in Michael additions or Diels-Alder reactions. Optimize enantiomeric excess (ee) by screening solvent polarity (e.g., THF vs. toluene) and catalyst loading (1–5 mol%) . Monitor stereochemistry via chiral HPLC or circular dichroism (CD).

Q. What methodologies assess the compound’s potential as a precursor for polycyclic systems?

  • Answer :

  • Photocycloaddition : UV irradiation in the presence of dienes (e.g., anthracene) forms fused bicyclic structures .
  • Acid-Catalyzed Cyclization : Use H₂SO₄ or Lewis acids (e.g., BF₃·Et₂O) to induce intramolecular ring closure, monitored by GC-MS .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids extend conjugation for optoelectronic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.